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Compound of Interest

Compound Name: (Rac)-SNC80

Cat. No.: B15616815 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and associated experimental methodologies for

(Rac)-SNC80, a potent and selective delta-opioid receptor agonist. This document is intended

for researchers, scientists, and professionals in the field of drug development and

neuroscience.

Chemical Identity and Physicochemical Properties
(Rac)-SNC80 is the racemic mixture of SNC80, with the (+)-enantiomer being the active

component. It is a non-peptidic small molecule that has been instrumental in the study of the

delta-opioid receptor system.

Table 1: Chemical and Physical Properties of (Rac)-SNC80
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Property Value Source

IUPAC Name

(±)-4-[(R)---INVALID-LINK----

INVALID-LINK--methyl]-N,N-

diethylbenzamide

N/A

Molecular Formula C₂₈H₃₉N₃O₂ N/A

Molecular Weight 449.63 g/mol N/A

SMILES

O=C(N(CC)CC)c1ccc(cc1)C(N

2C(C)CN(CC=C)C(C)C2)c3ccc

c(OC)c3

N/A

Solubility

Soluble in DMSO and ethanol.

Limited solubility in aqueous

solutions. A cumulative dosing

schedule in vivo has been

used to address its limited

solubility.[1]

N/A

Pharmacological Properties
(Rac)-SNC80 is a highly potent and selective agonist for the delta-opioid receptor. Its

pharmacological activity has been characterized through various in vitro and in vivo studies.

Table 2: Pharmacological Profile of SNC80 (the active enantiomer)
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Parameter Receptor Value
Assay
Conditions

Source

Binding Affinity

(Ki)
Delta (δ) 0.625 nM

Radioligand

binding assay

with

[³H]naltrindole in

cells expressing

cloned human

delta-opioid

receptors.

[2]

Mu (μ) 5500 nM

Radioligand

binding assay in

cells expressing

cloned human

mu-opioid

receptors.

[2]

Kappa (κ) >10,000 nM
Radioligand

binding assay.
[3]

Functional

Activity (EC₅₀)
Delta (δ) 9.2 nM

Inhibition of

forskolin-

stimulated

adenylyl cyclase

in cells

expressing

cloned human

delta-opioid

receptors.

[2]

Delta (δ) 32 nM

[³⁵S]GTPγS

binding assay in

human

neuroblastoma

SH-SY5Y cells.

[4][5]

Mu (μ) No significant

effect up to 10

[³⁵S]GTPγS

binding assay in

[4]
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µM C6(μ) cells.

Selectivity μ/δ Ratio ~8800-fold
Based on Ki

values.
[2]

κ/δ Ratio >16000-fold
Based on Ki

values.
[2][3]

Recent evidence suggests that SNC80 may also exert its effects through the activation of μ-δ

opioid receptor heteromers, which could contribute to its in vivo pharmacological profile.[1][6]

Signaling Pathways
Activation of the delta-opioid receptor by (Rac)-SNC80 initiates a cascade of intracellular

signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o).

G-Protein Activation and Downstream Effectors
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, facilitating

the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the

dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the

activity of various downstream effectors. The primary downstream effect is the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
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Caption: SNC80-mediated G-protein signaling pathway.

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the pharmacological properties of (Rac)-SNC80.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of (Rac)-SNC80 for the delta-opioid

receptor.
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Preparation

Incubation

Separation & Counting

Data Analysis

Prepare cell membranes
expressing δ-opioid receptors

Incubate membranes, radioligand,
and competitor at a defined

temperature and time to
reach equilibrium

Prepare radioligand solution
(e.g., [³H]naltrindole)

Prepare serial dilutions
of (Rac)-SNC80

Separate bound from free
radioligand by rapid filtration

Wash filters to remove
non-specific binding

Quantify radioactivity on filters
using scintillation counting

Plot % inhibition vs.
log[(Rac)-SNC80]

Determine IC₅₀ value

Calculate Ki using the
Cheng-Prusoff equation
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Pre-Conditioning (Day 1)

Conditioning (Days 2-X)

Post-Conditioning (Test Day)

Data Analysis

Allow animal to freely explore
all compartments of the CPP apparatus

to determine initial preference.

Administer (Rac)-SNC80 and confine
the animal to one compartment.

Administer vehicle and confine
the animal to the other compartment.

Place the animal in the apparatus
with free access to all compartments
and record the time spent in each.

Compare the time spent in the
drug-paired compartment before

and after conditioning.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid
Receptors - PMC [pmc.ncbi.nlm.nih.gov]

2. Structure-activity relationships for SNC80 and related compounds at cloned human delta
and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15616815?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616815?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3399572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3399572/
https://pubmed.ncbi.nlm.nih.gov/8667189/
https://pubmed.ncbi.nlm.nih.gov/8667189/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-
SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-
SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid
receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to (Rac)-SNC80: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616815#rac-snc80-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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